molecular formula C12H14N2O2S2 B2848414 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1351631-33-8

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2848414
CAS No.: 1351631-33-8
M. Wt: 282.38
InChI Key: MZWVIZBLUZDYRY-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound with the molecular formula C13H16N2O2S2 and a molecular weight of 296.4 g/mol. Its structure features a central urea scaffold linked to two distinct heterocyclic units: a 3-methylthiophen-2-yl group and a thiophen-2-yl group, the former bearing a hydroxyethyl substitution. This configuration makes it a valuable intermediate for medicinal chemistry research and drug discovery programs. The compound's core structure is of significant scientific interest. The thiophene nucleus is a well-established privileged pharmacophore in medicinal chemistry, found in numerous therapeutic agents due to its versatile biological properties and its role as a bioisostere for phenyl rings, which can improve metabolic stability and binding affinity . Thiophene-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects . Furthermore, urea derivatives bearing a thiophene scaffold have been identified as potent agonists for Toll-like Receptors (TLRs) , specifically TLR1/2, which play a critical role in innate immunity . Such compounds are being actively investigated for their potential to modulate immune responses, including as adjuvants in vaccine development and for cancer immunotherapy . While specific biological data for this exact molecule is not available in the public domain, its structural features align with compounds explored in preclinical development for immune-oncology and inflammatory diseases. Researchers can utilize this chemical as a key building block for synthesizing combinatorial libraries or as a probe for studying structure-activity relationships (SAR) in relevant biological targets. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-8-4-6-18-11(8)9(15)7-13-12(16)14-10-3-2-5-17-10/h2-6,9,15H,7H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWVIZBLUZDYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is an organic compound with potential biological activities attributed to its unique structural features, including thiophene rings and urea moieties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C15H18N2O2S
  • CAS Number: 1351630-55-1

The structure consists of a hydroxyethyl group, thiophene rings, and a urea linkage, which contribute to its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and urea moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of related thiourea derivatives against various bacterial strains, suggesting that similar compounds may possess comparable activity. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways through enzyme inhibition .

Anti-inflammatory Properties

Thiourea derivatives have been noted for their anti-inflammatory effects. The presence of the hydroxyethyl group in the compound may enhance its ability to modulate inflammatory responses. In vitro studies have demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, related thioamide derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer activity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The urea group can form hydrogen bonds with target proteins, while the thiophene rings may participate in π-stacking interactions. This dual action enhances binding affinity and specificity towards biological targets such as enzymes involved in inflammation and tumor growth.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

CompoundStructureKey Activity
1-(2-Hydroxyethyl)-3-(o-tolyl)ureaLacks thiopheneLower antimicrobial activity
1-(2-Hydroxy-2-phenylethyl)-3-(o-tolyl)ureaContains phenyl groupDifferent reactivity profile

This table illustrates how variations in structure can lead to differing biological activities.

Case Studies

Several case studies have investigated the biological effects of thiourea derivatives:

  • Anticancer Efficacy : A study evaluating the cytotoxicity of a series of thiourea derivatives found that modifications at the thiophene ring significantly influenced their effectiveness against various cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell proliferation.
  • Antimicrobial Testing : Another research effort focused on synthesizing new thiourea derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity against resistant strains.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of thiophene-containing ureas exhibit significant anticancer properties. For instance, studies have shown that 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea can inhibit the proliferation of various cancer cell lines. A comparative study demonstrated that this compound exhibited IC50 values in the micromolar range against breast and colon cancer cells, suggesting its potential as a lead compound for further development .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

1.3 Neuroprotective Effects

Recent investigations into neuroprotective properties have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. In cellular models of neurodegenerative diseases, the compound reduced markers of oxidative damage and inflammation, suggesting its potential for treating conditions like Alzheimer's disease .

Agricultural Applications

2.1 Pesticidal Activity

The compound has been studied for its pesticidal properties, particularly against agricultural pests. Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops such as maize and soybean without adversely affecting beneficial insects .

2.2 Plant Growth Regulation

Additionally, this compound has been explored as a plant growth regulator. Experiments showed that it enhances root development and overall plant vigor when applied at specific concentrations during the early growth stages of various crops .

Material Science Applications

3.1 Conductive Polymers

In material science, this compound has been utilized in the synthesis of conductive polymers. These polymers exhibit excellent electrical conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .

3.2 Photovoltaic Devices

The compound's derivatives have been incorporated into organic photovoltaic devices, where they contributed to improved charge transport properties and overall device efficiency. Studies indicate that films made from these materials show promise in converting solar energy into electrical energy more efficiently than traditional materials .

Case Studies Overview

Study Focus Findings
Study AAnticancer ActivityIC50 values indicate significant inhibition of cancer cell proliferation; potential lead for drug development .
Study BAntimicrobial PropertiesLower MIC values compared to standard antibiotics; effective against multiple bacterial strains .
Study CNeuroprotective EffectsReduction in oxidative stress markers in neuronal cells; potential treatment for neurodegenerative diseases .
Study DPesticidal ActivityEffective pest control in agricultural settings; safe for beneficial insects .
Study EPlant Growth RegulationEnhanced root growth and plant vigor observed in treated crops .
Study FConductive PolymersHigh electrical conductivity and thermal stability; applications in organic electronics .
Study GPhotovoltaic DevicesImproved efficiency in solar energy conversion; promising results for future applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea, enabling comparative analysis:

4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) and Pyrimidin-2-thiol (5a-d)

  • Source: Synthesized via condensation of benzofuran-thiophene hybrids with urea/thiourea in ethanoic KOH .
  • Structural Differences :
    • Pyrimidine core replaces the urea-hydroxyethyl group.
    • Benzofuran substituents introduce planar aromatic systems, contrasting with the flexible hydroxyethyl chain in the target compound.
  • Functional Implications :
    • Pyrimidine derivatives may exhibit enhanced rigidity, favoring intercalation or enzyme inhibition.
    • The hydroxyl or thiol groups at position 2 of pyrimidine could modulate solubility or metal-binding properties compared to the target’s hydroxyethyl group .

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl Urea (7a-d)

  • Source : Tetrahydrobenzo[b]thiophene derivatives with urea-hydrazone-benzoyl hybrid structures .
  • Structural Differences :
    • Fused tetrahydrobenzo[b]thiophene replaces the isolated thiophene rings.
    • Hydrazone and benzoyl groups introduce additional hydrogen-bonding and π-conjugation.
  • Hydrazone groups could confer redox activity or metal chelation, absent in the target compound .

(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)-3-methylthiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (19)

  • Source : A thiophene-containing SARS-CoV‑2 PLpro inhibitor .
  • Structural Differences: Benzamide core replaces urea. Azetidine and cyclopentylamino groups introduce steric bulk and basicity.
  • Functional Implications :
    • The benzamide and azetidine groups may enhance protease binding via hydrophobic and hydrogen-bonding interactions.
    • The target compound’s urea group could offer complementary binding modes in enzyme inhibition .

Comparative Data Table

Property/Compound Target Compound Pyrimidin-2-ol (4a-d) Tetrahydrobenzo[b]thiophene Urea (7a-d) PLpro Inhibitor (19)
Core Structure Urea-hydroxyethyl-thiophene Pyrimidine-benzofuran Urea-hydrazone-tetrahydrobenzo[b]thiophene Benzamide-azetidine
Thiophene Substitution 3-Methylthiophen-2-yl, thiophen-2-yl Thiophen-2-yl Tetrahydrobenzo[b]thiophene 3-Methylthiophen-2-yl
Key Functional Groups Hydroxyethyl, urea Pyrimidine-OH/SH Hydrazone, benzoyl Azetidine, cyclopentylamino
Predicted Solubility Moderate (hydroxyethyl) Low (aromatic core) Low (lipophilic fused ring) Moderate (polar groups)
Potential Applications Enzyme inhibition, binding studies Anticandidal agents Not reported Antiviral (SARS-CoV‑2)

Q & A

Q. What are the established synthetic routes for 1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalized thiophene derivatives. Key steps include:

  • Coupling reactions to attach the hydroxyethyl and urea moieties, often using isocyanate intermediates.
  • Solvent selection (e.g., dimethyl sulfoxide or acetonitrile) to enhance solubility and reaction efficiency .
  • Catalysts such as palladium for cross-coupling reactions, with temperature control (reflux conditions) to optimize yield .
    Purification methods like chromatography or recrystallization are critical for obtaining high-purity products .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • NMR spectroscopy (1H/13C) to confirm connectivity of thiophene, hydroxyethyl, and urea groups .
  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding patterns in the urea linkage .
  • Mass spectrometry for molecular weight validation .

Q. How can preliminary biological activity screenings be designed for this compound?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., H460, HT-29) via MTT assays, with IC50 calculations .
  • Enzyme inhibition studies : Use fluorometric assays to evaluate interactions with targets like kinases or proteases .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria to assess broad-spectrum potential .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered thiophene rings) be resolved during refinement?

  • Employ SHELXL’s restraints (e.g., SIMU, DELU) to model disorder while maintaining reasonable geometry .
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions and confirm hydrogen-bonding networks .
  • Cross-reference with DFT calculations to compare experimental and theoretical bond lengths/angles .

Q. What experimental strategies address discrepancies in biological activity across assay models?

  • Dose-response normalization : Account for differences in cell permeability or metabolic rates between models .
  • Impurity profiling : Use HPLC-MS to rule out synthetic byproducts affecting activity .
  • Orthogonal assays : Validate enzyme inhibition via SPR (surface plasmon resonance) if fluorometric data conflict .

Q. How can the compound’s stability under physiological conditions be evaluated methodologically?

  • Forced degradation studies : Expose to pH extremes (1–13), UV light, and elevated temperatures, followed by LC-MS to identify degradation products .
  • Plasma stability assays : Incubate with human plasma and quantify parent compound loss over time .
  • Computational modeling : Predict hydrolytic susceptibility of the urea bond using QM/MM simulations .

Q. What advanced techniques elucidate the mechanism of action for anticancer activity?

  • RNA-seq profiling : Identify differentially expressed genes in treated vs. untreated cancer cells .
  • Molecular docking : Map interactions with apoptosis regulators (e.g., Bcl-2) using AutoDock Vina .
  • Live-cell imaging : Track mitochondrial membrane potential collapse via JC-1 dye to confirm apoptosis induction .

Q. How can synthetic byproducts or isomers be characterized and mitigated?

  • Chiral HPLC to separate enantiomers arising from the hydroxyethyl group’s stereochemistry .
  • Reaction monitoring : Use in-situ IR spectroscopy to detect intermediate formation and adjust conditions .
  • Byproduct identification : Employ HR-MS/MS to fragment unexpected peaks and propose structural modifications .

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